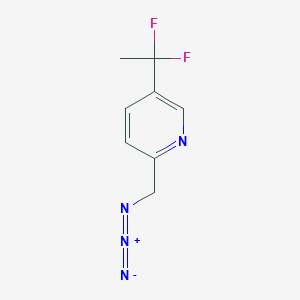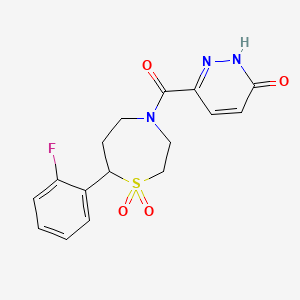
2-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of both azido and difluoroethyl groups makes it a versatile compound in various chemical reactions and applications. Its molecular formula is C8H8F2N4, and it has a molecular weight of 198.18 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine.
Azidation Reaction: The chloromethyl group is converted to an azidomethyl group using sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the presence of the azido group, which can be explosive under certain conditions.
化学反応の分析
Types of Reactions
2-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can undergo 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Dimethylformamide (DMF): A polar aprotic solvent used in azidation.
Hydrogen Gas (H2) and Palladium Catalyst (Pd/C): Used for the reduction of the azido group.
Major Products Formed
Triazoles: Formed from cycloaddition reactions with alkynes.
Amines: Formed from the reduction of the azido group.
科学的研究の応用
2-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules and drug candidates.
Material Science: The compound is used in the development of new materials with unique properties.
Chemical Biology: It serves as a building block for the synthesis of probes and other biologically active compounds.
作用機序
The mechanism of action of 2-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine depends on the specific reaction it undergoes. For example:
Cycloaddition Reactions: The azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles through a concerted mechanism.
Reduction Reactions: The azido group is reduced to an amine via hydrogenation, where hydrogen atoms add to the nitrogen atoms of the azido group, breaking the nitrogen-nitrogen bonds.
類似化合物との比較
Similar Compounds
2-(Azidomethyl)-6-(1,1-difluoroethyl)pyridine: Similar structure but with the azido group at a different position.
2-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine: Precursor to the azidomethyl compound.
Uniqueness
2-(Azidomethyl)-5-(1,1-difluoroethyl)pyridine is unique due to the combination of the azido and difluoroethyl groups, which impart distinct reactivity and properties compared to other pyridine derivatives .
特性
IUPAC Name |
2-(azidomethyl)-5-(1,1-difluoroethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N4/c1-8(9,10)6-2-3-7(12-4-6)5-13-14-11/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMPDNRRQNWADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)CN=[N+]=[N-])(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,4-difluorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2750768.png)
![4-[(4-{Cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}piperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B2750770.png)
![N-(4-butylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2750772.png)
![(3R,4R)-4-[2-(propan-2-yl)phenoxy]oxolan-3-ol](/img/structure/B2750773.png)
![2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide](/img/structure/B2750776.png)
![2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B2750777.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carboxamide](/img/structure/B2750780.png)
![3-[7-(4-chlorophenyl)-8-cyano-[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoic acid](/img/structure/B2750782.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone](/img/structure/B2750783.png)

![1-[(2-Fluorophenyl)methyl]-1h-pyrazole](/img/structure/B2750786.png)
![N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2750787.png)
![N-(3,3-diphenylpropyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2750788.png)
![(2E)-3-[4-(heptyloxy)-3-methoxyphenyl]acrylic acid](/img/structure/B2750791.png)
